molecular formula C19H25OP B14612460 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 57604-71-4

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one

Katalognummer: B14612460
CAS-Nummer: 57604-71-4
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: SBCXKMDPLOBLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a phosphinine ring and a cyclohexadienone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. Common starting materials might include tert-butyl-substituted phosphines and cyclohexadienone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxides.

    Reduction: Reduction reactions could lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action for 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which could include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphinine derivatives: Compounds with similar phosphinine rings.

    Cyclohexadienone derivatives: Compounds with similar cyclohexadienone moieties.

Eigenschaften

CAS-Nummer

57604-71-4

Molekularformel

C19H25OP

Molekulargewicht

300.4 g/mol

IUPAC-Name

4-(2,6-ditert-butylphosphinin-4-yl)phenol

InChI

InChI=1S/C19H25OP/c1-18(2,3)16-11-14(12-17(21-16)19(4,5)6)13-7-9-15(20)10-8-13/h7-12,20H,1-6H3

InChI-Schlüssel

SBCXKMDPLOBLBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=P1)C(C)(C)C)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.